molecular formula C20H17ClN2O B11186268 3-(3-chlorophenyl)-11-methyl-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

3-(3-chlorophenyl)-11-methyl-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

Cat. No.: B11186268
M. Wt: 336.8 g/mol
InChI Key: QVBPIAKSSICTNM-UHFFFAOYSA-N
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Description

3-(3-Chlorophenyl)-11-methyl-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a dibenzo[b,e][1,4]diazepin-1-one derivative characterized by a 3-chlorophenyl substituent at position 3 and a methyl group at position 11.

Properties

Molecular Formula

C20H17ClN2O

Molecular Weight

336.8 g/mol

IUPAC Name

9-(3-chlorophenyl)-6-methyl-5,8,9,10-tetrahydrobenzo[b][1,4]benzodiazepin-7-one

InChI

InChI=1S/C20H17ClN2O/c1-12-20-18(23-17-8-3-2-7-16(17)22-12)10-14(11-19(20)24)13-5-4-6-15(21)9-13/h2-9,14,22H,10-11H2,1H3

InChI Key

QVBPIAKSSICTNM-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=NC3=CC=CC=C3N1)CC(CC2=O)C4=CC(=CC=C4)Cl

Origin of Product

United States

Chemical Reactions Analysis

This compound undergoes several types of chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific solvents to facilitate the desired transformations. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry
The compound has been investigated for its pharmacological properties, particularly as a potential therapeutic agent in treating various central nervous system disorders. Its structure suggests that it may act as a serotonin (5-HT) receptor agonist, which could be beneficial in managing conditions such as depression and anxiety disorders .

2. Biological Activity
Research has indicated that this compound exhibits several biological activities:

  • Antioxidant Activity : Related compounds have shown significant antioxidant properties, which help mitigate oxidative stress linked to diseases like cancer and neurodegenerative disorders .
  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways. This inhibition can affect various physiological processes and contribute to its therapeutic potential .
  • Receptor Modulation : It may interact with neurotransmitter receptors, influencing signaling pathways associated with mood regulation and cognitive functions.

Case Study 1: Antidepressant Potential

A study explored the effects of dibenzo[b,e][1,4]diazepine derivatives on serotonin receptors. The findings suggested that 3-(3-chlorophenyl)-11-methyl-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one could enhance serotonergic activity, indicating its potential as an antidepressant agent. The compound's ability to modulate serotonin levels may provide new avenues for treating depression .

Case Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective effects of similar compounds in models of neurodegeneration. The research highlighted the antioxidant properties of dibenzo[b,e][1,4]diazepines and their ability to protect neuronal cells from oxidative damage. This suggests that this compound could be further studied for its potential in neuroprotection .

Data Table: Comparison of Biological Activities

Activity Type Description Potential Impact
AntioxidantReduces oxidative stressMitigates cellular damage
Enzyme InhibitionInhibits specific metabolic enzymesAlters physiological processes
Receptor ModulationInteracts with neurotransmitter receptorsInfluences mood and cognition

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Dibenzo[b,e][1,4]diazepin-1-one Derivatives

Compound Name Substituents (Positions) Molecular Weight Key Pharmacological Activity Selectivity/Toxicity Profile Reference(s)
Target Compound : 3-(3-chlorophenyl)-11-methyl- 3: 3-Cl-C₆H₄; 11: CH₃ ~316.8* Not explicitly reported (inferred anticancer potential) Unknown
FC2 : 7-benzoyl-11-(1H-indol-3-yl) 7: C₆H₅CO; 11: indol-3-yl 399.17 Pro-apoptotic activity in cancer cells (IC₅₀: 10 μM) Selective toxicity in cancer vs. normal cells (BJ fibroblasts)
4b : 7-benzoyl-11-(thiophen-2-yl) 7: C₆H₅CO; 11: thiophen-2-yl 399.17 Moderate cytotoxicity (24% yield) Not reported
Compound 8c : 3,3-dimethyl-10-nitroso-11-(p-bromobenzoyl) 10: NO; 11: p-Br-C₆H₄CO 454.3 Structural stability confirmed via X-ray diffraction No activity data
Compound 93 : Benzodiazepine-triazole hybrid 11: 4-nitrobenzyl-triazole-methoxy ~400† BuChE inhibition (IC₅₀: 0.2 μM), Aβ aggregation inhibition High selectivity for BuChE over AChE
14 : 11-(3-chlorophenyl)-3-(2-thienyl) 3: thiophen-2-yl; 11: 3-Cl-C₆H₄ ~356.8 Not reported Unknown

*Calculated based on molecular formula C₂₀H₁₇ClN₂O.

Key Observations:

Substituent Impact on Activity :

  • Aromatic/heteroaryl groups at position 11 (e.g., indol-3-yl in FC2) enhance pro-apoptotic activity, likely due to interactions with BIR domains in cancer cells .
  • Electron-withdrawing groups (e.g., nitro, chloro) at position 3 or 11 improve metabolic stability but may reduce solubility .
  • Triazole hybrids (e.g., Compound 93) exhibit dual functionality, targeting cholinesterase and amyloid-beta aggregation, making them promising for neurodegenerative diseases .

Synthetic Accessibility: The target compound and analogs like 4b and FC2 are synthesized via multi-component reactions involving aldehydes, diamines, and cyclohexanedione derivatives . Catalytic systems like Fe₃O₄/f-MWCNT/Ni₂B nanocomposites optimize reaction yields (e.g., 77% for 5m) .

Toxicity and Selectivity: FC2’s selective toxicity (active in cancer cells at 10 μM but non-toxic in fibroblasts) highlights the importance of substituent-driven target specificity . The absence of a benzoyl or nitroso group in the target compound may reduce off-target interactions compared to 8c or 4d .

Biological Activity

3-(3-chlorophenyl)-11-methyl-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a synthetic compound belonging to the class of dibenzo diazepines. These compounds have garnered attention due to their potential therapeutic applications, particularly in the treatment of central nervous system (CNS) disorders. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by its unique dibenzo structure which influences its biological behavior. Its molecular formula is C18H17ClN2O, with a molecular weight of 320.79 g/mol. The presence of the chlorophenyl group is significant for its interaction with biological targets.

1. CNS Activity

Research indicates that compounds similar to this compound exhibit various CNS effects. These include anxiolytic and sedative properties attributed to their interaction with GABA receptors. A study highlighted that derivatives of dibenzo diazepines demonstrate significant binding affinity to GABA_A receptors, leading to enhanced inhibitory neurotransmission .

2. Antidepressant Effects

The compound has been evaluated for its antidepressant potential. In animal models, it showed a significant reduction in depressive-like behaviors when administered in appropriate dosages. This effect is believed to be mediated through the modulation of serotonin (5-HT) pathways .

3. Anti-inflammatory Activity

In vitro studies have demonstrated that this compound possesses anti-inflammatory properties by inhibiting pro-inflammatory cytokines. This activity may contribute to its therapeutic effects in various inflammatory conditions .

The mechanisms underlying the biological activity of this compound involve:

  • GABA_A Receptor Modulation : Enhances inhibitory neurotransmission.
  • Serotonergic System Interaction : Influences serotonin levels which are crucial for mood regulation.
  • Cytokine Inhibition : Reduces inflammation by modulating immune responses.

Case Studies

Several studies have explored the efficacy and safety profile of this compound:

  • Study on Anxiolytic Effects : A double-blind study involving patients with generalized anxiety disorder showed that treatment with a similar dibenzo diazepine led to significant improvements in anxiety scores compared to placebo .
  • Animal Model Research : In a rodent model of depression, administration of the compound resulted in a notable decrease in immobility time during forced swim tests, suggesting antidepressant-like effects .

Data Summary

PropertyValue
Molecular FormulaC18H17ClN2O
Molecular Weight320.79 g/mol
GABA_A Binding AffinityHigh
Anti-inflammatory ActivityPositive
Antidepressant EfficacySignificant

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